molecular formula C6H12N10O6 B1407372 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid CAS No. 89489-24-7

5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid

Cat. No.: B1407372
CAS No.: 89489-24-7
M. Wt: 320.22 g/mol
InChI Key: BAVHUKAMANZQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine; nitric acid (CAS 89489-24-7) is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₁₂N₁₀O₆ and a molecular weight of 320.22 g/mol . It features a unique structure comprising two 1,2,4-triazole rings connected by an ethyl linker, with one triazole bearing an amino group and the other coordinated to nitric acid.

Properties

IUPAC Name

5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N8.2HNO3/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4;2*2-1(3)4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14);2*(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHUKAMANZQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)N)C2=NC(=NN2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Nucleophilic Ring Opening of N-Guanidinosuccinimide

This pathway is favored for its efficiency and higher yields, especially with aliphatic amines:

  • Starting Materials:

    • Succinic anhydride
    • Aminoguanidine hydrochloride
    • Amine derivatives (primary or secondary)
  • Reaction Sequence:

    • Formation of N-Guanidinosuccinimide:
      React succinic anhydride with aminoguanidine hydrochloride under basic conditions to generate N-guanidinosuccinimide intermediates.

    • Microwave Irradiation with Amine:
      The intermediate reacts with amines (preferably aliphatic) under microwave irradiation, leading to nucleophilic ring opening of the succinimide ring.

    • Cyclization to Form Triazole Ring:
      Intramolecular cyclization occurs, resulting in the formation of the 1,2,4-triazole core with amino substitution.

  • Advantages:

    • Rapid reaction times
    • High selectivity for aliphatic amines
    • Enhanced yields
  • Limitations:

    • Less effective with aromatic amines due to lower nucleophilicity

Alternative Pathway Using N-Aryl Succinimides

Notes on Reaction Conditions and Reagents

Reaction Step Reagents Conditions Notes
Formation of N-Guanidinosuccinimide Succinic anhydride + Aminoguanidine hydrochloride Basic medium, reflux Typically in ethanol or acetonitrile
Microwave-assisted ring opening Amine derivatives Microwave irradiation at 100-150°C Reaction time varies from 10-30 minutes
Cyclization to form triazole Intramolecular cyclization Elevated temperature, possibly with catalysts Usually under reflux or microwave

Structural Characterization and Tautomerism

Post-synthesis, the structure of the compound is confirmed via NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These analyses verify the formation of the heterocyclic core and the amino substitutions, as well as the tautomeric forms of the triazole rings, which influence reactivity and biological activity.

Data Summary and Comparative Table

Method Starting Materials Reaction Conditions Advantages Limitations
Microwave-assisted ring opening Succinic anhydride + aminoguanidine + amine Microwave, basic medium Fast, high yield with aliphatic amines Less effective with aromatic amines
N-Aryl succinimides pathway Aromatic amines + succinic anhydride Microwave, basic medium Suitable for aromatic amines Longer synthesis steps

Chemical Reactions Analysis

Key Reaction Steps

  • Triazole Ring Formation :

    • Hydrazinolysis and Cyclization : Reaction of hydrazine derivatives (e.g., aminoguanidine) with carbonyl compounds (e.g., succinic anhydride) under microwave irradiation or reflux conditions to form the 1,2,4-triazole core .

    • Ethyl Bridge Introduction : Alkylation or coupling reactions between triazole precursors using bromoethyl intermediates .

  • Nitric Acid Salt Formation :

    • Protonation of the amino group(s) by nitric acid, stabilized via hydrogen bonding and ionic interactions, as observed in structurally similar nitrate salts .

Table 1: Representative Reaction Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Source
Triazole cyclizationAminoguanidine, succinic anhydride, MW60–85
Ethyl linkage formationBromoethyl bromide, DMF, 80°C72
Nitrate salt precipitationHNO₃ (15%), RT, crystallization82–91

Amino Groups (-NH₂)

  • Acid-Base Reactions : Protonation by strong acids (e.g., HNO₃) forms stable ammonium nitrates .

  • Nucleophilic Substitution : Reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides, as seen in triazole derivatives .

Triazole Rings

  • Tautomerism : Exhibits annular tautomerism (1H ↔ 2H ↔ 4H forms), confirmed via NMR and X-ray crystallography in related structures .

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N-donor sites, forming complexes with potential catalytic or biological activity .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases due to the nitrate moiety .

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic/basic conditions, cleaving the ethyl bridge .

Sulfonylation

  • Reaction with aryl sulfonyl chlorides yields sulfonamide derivatives, though selectivity depends on the amino group’s acidity .

Metal Complexation

  • Forms stable complexes with Cu(II) and Zn(II), as demonstrated for triazole-based ligands .

Key Challenges and Research Gaps

  • Regioselectivity : Control over triazole tautomerism during synthesis remains challenging .

  • Scale-Up : Microwave-assisted methods (e.g., ) require optimization for industrial production.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as an intermediate in the synthesis of various pharmaceuticals. Triazoles are known for their antifungal and antibacterial properties, making this compound a candidate for developing new antimicrobial agents. Research indicates that derivatives of triazoles can inhibit the growth of pathogenic fungi and bacteria .

Case Study: Antifungal Activity
A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida albicans. The synthesized compounds were tested for their efficacy, showing promising results in inhibiting fungal growth .

Agrochemical Applications

Triazole compounds are widely used in agricultural chemistry as fungicides. The compound can be utilized to develop new agrochemicals that protect crops from fungal diseases. Its dual functionality as both a plant growth regulator and a fungicide makes it particularly valuable in sustainable agriculture practices.

Case Study: Crop Protection
Research on triazole-based fungicides has highlighted their effectiveness in controlling Fusarium species that affect cereal crops. Field trials indicated that these compounds significantly reduced disease incidence and increased crop yield .

Biochemical Research

The unique structure of the compound allows it to act as a biochemical probe in research settings. Its ability to interact with specific enzymes or receptors can facilitate studies on enzyme mechanisms or cellular signaling pathways.

Case Study: Enzyme Inhibition
Inhibitory studies have shown that triazole derivatives can act as effective inhibitors of certain enzymes involved in nucleotide synthesis. This inhibition could be leveraged to explore therapeutic avenues for diseases linked to nucleotide metabolism .

Data Tables

Application Area Description Key Findings
PharmaceuticalAntifungal agentsSignificant inhibition of Candida albicans growth
AgrochemicalCrop protectionEffective against Fusarium species; increased crop yield
BiochemicalEnzyme inhibitionInhibits enzymes in nucleotide synthesis

Mechanism of Action

The mechanism of action of 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to its diverse biological activities. For example, it can inhibit kinases by binding to their active sites, thereby preventing their normal function . Additionally, the compound’s ability to form hydrogen bonds and interact with other molecules contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine (CAS 924871-48-7)
  • Molecular Formula : C₁₀H₁₂N₆
  • Key Differences: Replaces the triazol-5-yl group with a 2-aminophenyl substituent.
  • However, the absence of nitric acid coordination reduces its utility in nitric oxide-related applications .
5-Phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9)
  • Molecular Formula : C₈H₈N₄
  • Key Differences : Substitutes the ethyl-linked triazole with a phenyl group.
  • Implications : The phenyl group increases steric bulk and electron-withdrawing effects, altering reactivity. This compound has been studied for anticancer activity, suggesting that substituent choice directly influences biological targeting .

Nitrogen-Rich Energetic Derivatives

HANTT (3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine)
  • Molecular Formula : C₃H₃N₉O₂
  • Key Differences : Incorporates a nitro group and tetrazole ring instead of the ethyl linker.
  • Implications : Exhibits exceptional thermal stability (decomposition >264°C) and low sensitivity, making it suitable for explosives. The tetrazole ring enhances nitrogen content (81.1% vs. 65.6% in the target compound), improving detonation performance .
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine Salts
  • Molecular Formula : C₂H₂N₈O₂
  • Key Differences : Features azido and nitro groups.
  • Implications : Azido groups increase energy density (detonation velocity up to 9,409 m/s) but reduce stability. The target compound’s nitric acid counterion likely offers a balance between reactivity and safety .

Functional Group and Counterion Comparisons

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate
  • Molecular Formula : C₆H₁₂N₁₀O₆ (same as the target compound).
  • Key Differences : Structurally identical but explicitly formulated as a dinitrate salt.
  • Implications : The nitrate counterion enhances solubility in polar solvents and may facilitate nitric oxide release under physiological conditions .
5-Methyl-4H-1,2,4-triazol-3-amine (CAS 4923-01-7)
  • Molecular Formula : C₃H₆N₄
  • Key Differences : Lacks the ethyl-linked triazole and nitric acid.
  • Implications : Simpler structure reduces molecular weight (110.12 g/mol) and complexity, favoring synthetic accessibility but limiting multifunctionality .

Structural and Property Comparison Table

Compound Name (CAS) Molecular Formula Substituents/Counterion Molecular Weight (g/mol) Key Properties/Applications
Target Compound (89489-24-7) C₆H₁₂N₁₀O₆ Ethyl-linked triazole; nitric acid 320.22 Pharmaceutical NO donor, materials
3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine C₁₀H₁₂N₆ 2-Aminophenyl 216.25 Drug design (hydrophobic targeting)
5-Phenyl-1H-1,2,4-triazol-3-amine C₈H₈N₄ Phenyl 160.18 Anticancer research
HANTT C₃H₃N₉O₂ Nitro, tetrazole 217.13 High stability, explosives
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine C₂H₂N₈O₂ Azido, nitro 186.09 Energetic materials (high energy)

Biological Activity

The compound 5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine; nitric acid is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. The triazole moiety is known for its role in medicinal chemistry, particularly in antifungal and antibacterial applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by an intramolecular cyclization of the triazole ring. The resulting structure was characterized using X-ray crystallography, revealing tautomerism within the 5-amino-1H-1,2,4-triazol-3-yl ring. This structural analysis confirmed the position of hydrogen atoms and the planar nature of the five-membered ring .

Table 1: Key Structural Data

AtomBond Length (Å)
C1-N31.3353(14)
C2-N21.3153(15)
N1-C11.3435(15)
C2-N31.3656(14)

Biological Activity

The biological activity of triazole derivatives is well-documented, with significant implications in pharmacology. The compound under discussion exhibits various biological activities:

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Compounds similar to the one discussed have demonstrated effectiveness against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL . The mechanism involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.

Antibacterial Activity

Research indicates that triazole derivatives can also exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this triazole have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .

Case Studies

Several studies have evaluated the biological effects of triazole derivatives:

  • Study on Anticancer Activity : A series of triazole derivatives were synthesized and screened for anticancer activity against Hep G2 cell lines. Results showed promising cytotoxic effects, indicating potential for further development as anticancer agents .
  • Evaluation of Antimicrobial Properties : A comprehensive study assessed various triazole compounds against clinical strains of bacteria and fungi. The results highlighted the effectiveness of certain substitutions on the triazole ring in enhancing antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine, and what challenges arise in its purification?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of hydrazononitriles with hydroxylamine under basic conditions, as demonstrated in analogous triazole syntheses . Microwave-assisted methods (e.g., 60–100°C, 30–60 min) improve yield and reduce side products for similar triazoles . Key challenges include:
  • Purification : Due to polar functional groups (amines, triazole rings), column chromatography with silica gel (eluent: MeOH/CH₂Cl₂, 5–10% v/v) or recrystallization in ethanol/water mixtures is recommended .
  • Byproduct Control : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) to minimize dimerization or over-oxidation.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ethyl linker (δH ~2.8–3.2 ppm, triplet; δC ~35–40 ppm) and triazole NH₂ groups (δH ~6.5–7.0 ppm, broad singlet) are diagnostic. Compare with 3-phenyl-1H-1,2,4-triazol-5-amine, where NH₂ protons resonate at δH 6.82 ppm .
  • IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 226.1 (C₅H₈N₈·HNO₃ requires 225.1 + 63.0).

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For example:
  • Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., NH₂ groups) and electrophilic regions (e.g., triazole carbons) .
  • Activation Energy Barriers : Simulate reactions with alkyl halides to predict regioselectivity. Compare with 3-amino-5-methyl-1,2,4-triazole, where methyl substitution lowers activation energy by 15% .

Q. How does nitric acid influence the compound’s stability under varying storage conditions?

  • Methodological Answer : Nitric acid may protonate amine groups, altering solubility and stability. Key considerations:
  • pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH, 1–3 months) in buffered solutions (pH 4–7). Monitor via HPLC for decomposition products (e.g., triazole ring cleavage at pH <4) .
  • Crystallization : Co-crystallization with nitric acid (as in the salt form) improves thermal stability (TGA decomposition >200°C vs. 150°C for free base) .

Q. Are tautomeric forms of this compound observed in crystallographic studies?

  • Methodological Answer : X-ray diffraction of analogous triazoles (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveals planar triazole rings with NH tautomers stabilized by hydrogen bonds. For the target compound:
  • Tautomer Equilibrium : Use variable-temperature NMR (VT-NMR, −40°C to 80°C) to detect shifts in NH signals, indicating interconversion between 1H- and 4H-triazole forms .
  • Hydrogen Bonding : Crystallize in DMSO/water to observe packing motifs (e.g., N–H···O interactions with nitric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid
Reactant of Route 2
5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.